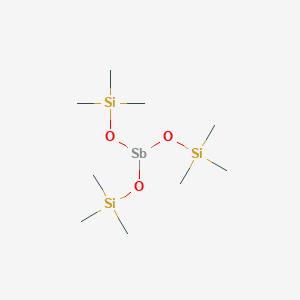

TRIS(TRIMETHYLSILOXY)ANTIMONY

Description

Properties

IUPAC Name |

tris(trimethylsilyl) stiborite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H9OSi.Sb/c3*1-5(2,3)4;/h3*1-3H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSQIFOPOPWGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Sb](O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27O3SbSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901102985 | |

| Record name | Tris(trimethylsiloxy)antimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194033-87-9 | |

| Record name | Tris(trimethylsiloxy)antimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Waste Prevention and Atom Economy:the Two Primary Synthetic Routes Generate a Significant Amount of Salt Byproduct Licl or Nacl . the Atom Economy, Which Measures the Efficiency of Incorporating Reactant Atoms into the Final Product, Can Be Calculated for These Routes.primescholars.com

Route 1 (Metathesis): SbCl₃ + 3 LiOSiMe₃ → Sb(OSiMe₃)₃ + 3 LiCl

Route 2 (Reduction/Silylation to form the related Sb(TMS)₃): Sb + 3 Na + 3 Me₃SiCl → Sb(SiMe₃)₃ + 3 NaCl

The calculation below for the metathesis route shows that a substantial portion of the reactant mass ends up as byproduct, indicating a moderate atom economy.

| Reactants | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |

| Antimony(III) Chloride | SbCl₃ | 228.11 | Tris(trimethylsiloxy)antimony | Sb(OSiMe₃)₃ | 388.28 |

| Lithium Trimethylsilanolate | LiOSiMe₃ | 96.14 | Byproduct | ||

| Lithium Chloride | LiCl | 42.39 |

Atom Economy Calculation (Route 1): % Atom Economy = [Mass of desired product / (Total mass of all reactants)] x 100 % Atom Economy = [388.28 / (228.11 + 3 * 96.14)] x 100 = [388.28 / 516.53] x 100 ≈ 75.2%

This highlights that while the chemical yield may be high, nearly 25% of the reactant mass becomes waste. Addition and rearrangement reactions are inherently more atom-economical than substitution reactions like these. rsc.orgnih.gov

Synthetic Methodologies and Mechanistic Pathways for Tris Trimethylsiloxy Antimony

Precursor Chemistry and Reagent Selection for Tris(trimethylsiloxy)antimony Synthesis

The primary antimony precursors reported in the literature are antimony(III) chloride (SbCl₃) and elemental antimony. SbCl₃ is a common and reactive starting material for salt metathesis reactions. For the silylating agent, two main types are employed: alkali metal trimethylsilanolates, such as lithium trimethylsilanolate (LiOSiMe₃) or sodium trimethylsilanolate (NaOSiMe₃), and chlorotrimethylsilane (B32843) (Me₃SiCl).

When SbCl₃ is the chosen precursor, it is typically reacted with a metal silanolate. researchgate.net This approach involves a direct double displacement reaction. Alternatively, syntheses starting from elemental antimony require a preliminary reduction step. In this process, an alkali metal like sodium or lithium is used to reduce antimony to an alkali antimonide salt, such as sodium antimonide (Na₃Sb). This intermediate is then reacted with a silyl (B83357) halide, like chlorotrimethylsilane, to introduce the trimethylsiloxy groups. researchgate.net

The selection of reagents can also influence the reaction environment. For instance, an early synthesis involved the use of liquid ammonia (B1221849) to facilitate the reaction between elemental lithium and antimony. researchgate.net However, subsequent procedural developments have sought to replace this hazardous solvent with more conventional organic solvents like toluene, thereby improving the safety and accessibility of the synthesis. acs.orgacs.org

A summary of the primary precursors and reagents is presented below.

| Role | Precursor/Reagent | Chemical Formula | Typical Synthetic Route |

| Antimony Source | Antimony(III) Chloride | SbCl₃ | Salt Metathesis |

| Antimony Source | Elemental Antimony | Sb | Reduction followed by Silylation |

| Silylating Agent | Lithium Trimethylsilanolate | LiOSi(CH₃)₃ | Salt Metathesis |

| Silylating Agent | Chlorotrimethylsilane | ClSi(CH₃)₃ | Silylation of Antimonide Salt |

| Reducing Agent | Sodium Metal | Na | Formation of Sodium Antimonide |

| Reducing Agent | Lithium Metal | Li | Formation of Lithium Antimonide |

Established Synthetic Routes for this compound

The established methods for synthesizing this compound are primarily conducted in solution phase, relying on well-understood reaction types to ensure efficient conversion and facilitate product isolation.

One of the most direct and frequently cited methods is the salt metathesis reaction between antimony(III) chloride and three equivalents of lithium trimethylsilanolate. researchgate.net This reaction is typically carried out in an ethereal solvent, such as diethyl ether, from which the insoluble lithium chloride byproduct precipitates, driving the reaction to completion. The product, Sb(OSiMe₃)₃, remains in solution and can be isolated after filtration and removal of the solvent. researchgate.net

Another established route involves the formation of an alkali antimonide intermediate. researchgate.net A procedure adapted from a similar synthesis for sodium phosphide (B1233454) utilizes an aromatic solvent for the reaction between sodium and elemental antimony to form Na₃Sb. acs.org This intermediate is subsequently silylated in a one-pot fashion by the addition of three equivalents of chlorotrimethylsilane. researchgate.netacs.org This method notably avoids the use of liquid ammonia, a component of earlier procedures. researchgate.net

Solvothermal Synthesis Approaches

Based on available scientific literature, solvothermal synthesis is not a commonly reported or established method for the direct preparation of this compound. While this compound is used as a precursor in the solvothermal synthesis of other materials, such as indium antimonide (InSb) quantum dots, the technique does not appear to be a standard route for the synthesis of the title compound itself. acs.org

Solvent-Free Synthetic Methodologies

There is a lack of specific, well-documented solvent-free synthetic methodologies for the preparation of this compound in the scientific literature. While precursors like SbCl₃ have been used as catalysts in other types of solvent-free reactions, dedicated solvent-free routes for the synthesis of Sb(OSiMe₃)₃ are not established. tsijournals.com The prevalent methods rely on solvents to ensure reactant miscibility, control reaction temperature, and facilitate the separation of salt byproducts.

Reaction Mechanisms Governing the Formation of this compound

The formation of this compound is governed by distinct reaction mechanisms depending on the chosen precursors.

The reaction of antimony(III) chloride with lithium trimethylsilanolate proceeds via a salt metathesis (or double displacement) mechanism. In this process, the electropositive lithium and antimony(III) centers exchange their anionic partners. The driving force for this reaction is the formation of a stable, insoluble salt, lithium chloride (LiCl), which precipitates from the reaction mixture. The mechanism can be visualized as the interaction of ions in solution, leading to the formation of the thermodynamically favored products.

The second major pathway involves a two-step mechanism: reduction followed by nucleophilic silylation .

Reduction: Elemental antimony is reduced by an alkali metal, typically sodium, in a suitable solvent. This involves the transfer of electrons from the alkali metal to antimony to form the highly nucleophilic antimonide anion (Sb³⁻). The use of an aromatic solvent is thought to be beneficial, potentially through the formation of a donor-acceptor complex with the alkali metal, which can enhance the rate of reduction. acs.orgStep 1: Sb + 3 Na → Na₃Sb

Nucleophilic Silylation: The resulting sodium antimonide (Na₃Sb) acts as a potent nucleophile. The Sb³⁻ anion attacks the electrophilic silicon atom of chlorotrimethylsilane. This results in the displacement of the chloride ion, forming an Antimony-Silicon bond. This nucleophilic substitution reaction occurs three times to yield the final product. Step 2: Na₃Sb + 3 ClSi(CH₃)₃ → Sb(Si(CH₃)₃)₃ + 3 NaCl(s)

This latter mechanism describes the formation of Tris(trimethylsilyl)antimony, a related compound, and provides a clear model for the silylation of an antimonide salt. researchgate.netacs.org The analogous reaction for this compound would involve the silylation of an antimonide with a reagent that provides the -OSiMe₃ group. However, the more direct route is the metathesis reaction with a pre-formed silanolate. researchgate.net

Advanced Synthetic Strategies for High-Yield Production and Purity Control of this compound

Advanced strategies in the synthesis of this compound are centered on optimizing reaction conditions to maximize yield and implementing effective purification techniques to ensure high purity.

A significant advancement in synthetic strategy has been the move away from hazardous reagents like liquid ammonia. researchgate.net The development of a procedure using common organic solvents and starting from elemental antimony and sodium represents a more accessible and safer route. acs.org This method has been reported to produce the related compound, Tris(trimethylsilyl)antimony, with yields greater than 50%. acs.org

Purity control is critical, as the compound is often used as a precursor in materials science where impurities can be detrimental. The primary method for purification is fractional distillation . acs.org This technique is effective because this compound is a liquid at room temperature and possesses a boiling point that allows for separation from less volatile impurities or residual starting materials. The formation of salt byproducts (LiCl or NaCl) that are insoluble in the organic reaction media provides a straightforward initial purification step via filtration. The subsequent removal of the solvent and distillation of the crude product allows for the isolation of a pure, colorless liquid. researchgate.netacs.org The successful isolation of the product with high purity is confirmed through analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of Green Chemistry to identify more sustainable and environmentally benign approaches.

Chemical Reactivity and Transformation Mechanisms of Tris Trimethylsiloxy Antimony

Reactivity of the Antimony-Oxygen-Silicon Linkage in Tris(trimethylsiloxy)antimony

The chemical behavior of this compound is largely dictated by the reactivity of the Antimony-Oxygen-Silicon (Sb-O-Si) linkage. This bond is susceptible to cleavage, a characteristic that makes the compound a useful precursor for the synthesis of various antimony-containing materials. researchgate.netacs.org The nature of this linkage involves a polar covalent bond between the electropositive silicon and the more electronegative oxygen, which is in turn bonded to the antimony atom.

Hydrolysis and Condensation Reactions of this compound

This compound undergoes hydrolysis and condensation reactions, which are fundamental to its application in sol-gel processes for forming antimony oxides. google.comgelest.com These reactions are analogous to those of more common alkoxysilanes and are typically catalyzed by either acid or base. unm.edu

The hydrolysis step involves the cleavage of the Si-O bond by water to form a silanol (B1196071) (Si-OH) and an antimony-hydroxyl group (Sb-OH). This reaction can be represented as: Sb(OSiMe₃)₃ + 3H₂O → Sb(OH)₃ + 3Me₃SiOH

This initial hydrolysis is often followed by a series of condensation reactions. These reactions involve the elimination of water or silanol to form more complex oxo-bridged structures, eventually leading to the formation of an antimony oxide network. The condensation can occur between two antimony-hydroxyl groups or between an antimony-hydroxyl group and an unreacted silyl (B83357) ether group.

The kinetics of these processes are highly dependent on factors such as pH, water-to-precursor ratio, temperature, and solvent. unm.edunih.gov

Acid-catalyzed hydrolysis: This mechanism involves the protonation of the oxygen atom in the Sb-O-Si linkage, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edu

Base-catalyzed hydrolysis: Under basic conditions, hydroxide (B78521) ions directly attack the silicon atom, leading to the displacement of the antimony-oxo group. unm.edu

These reactions allow for the controlled formation of antimony oxide materials, where this compound serves as a molecular precursor to the final ceramic or glass product. gelest.communi.cz

Coordination Chemistry of Antimony in this compound with Ligands

The antimony atom in this compound is in the +3 oxidation state, possessing a stereochemically active lone pair of electrons. researchgate.netlibretexts.org This electronic feature allows the molecule to exhibit both Lewis acid and Lewis base characteristics, leading to a rich coordination chemistry. mdpi.com

As a Lewis acid, the antimony center can accept electron density from donor ligands. While the bulky trimethylsiloxy groups provide significant steric hindrance, the antimony atom can still coordinate with various ligands. researchgate.net In the solid state, this compound itself demonstrates this behavior by forming dimers. In these dimers, oxygen atoms from neighboring trimethylsiloxy groups coordinate to the antimony centers, resulting in a distorted trigonal bipyramidal geometry for each antimony atom. researchgate.net

The compound can also react with external ligands. For instance, antimony(III) compounds are known to form stable chelate complexes with tridentate ligands. mdpi.com They can also form cationic complexes through reactions with ligands like diiminopyridine in the presence of a chloride abstracting agent. rsc.orgscilit.com The lone pair on the antimony atom influences the geometry of these complexes, often leading to distorted coordination polyhedra. rsc.org

The reactivity of antimony(III) complexes with various ligands can lead to the formation of new species with distinct properties. For example, reactions with phosphines can result in ligand-centered reactivity rather than direct coordination to the metal center. uvic.ca

Reductive and Oxidative Pathways Involving this compound

The antimony center in this compound is in the +3 oxidation state, which is a stable oxidation state for antimony. libretexts.org However, it can participate in both reductive and oxidative chemical pathways.

Oxidative Pathways: The lone pair of electrons on the Sb(III) center makes it susceptible to oxidation to the Sb(V) state. mdpi.com Reaction with strong oxidizing agents can convert this compound to corresponding antimony(V) species. For example, pentakis[(trimethylsilyl)oxy]antimony(V), Sb(OSiMe3)5, can be prepared from antimony(V) chloride (SbCl5). researchgate.net While direct oxidation of Sb(OSiMe3)3 is not commonly reported, the general reactivity of Sb(III) compounds suggests this is a feasible pathway. researchgate.net For instance, heating antimony in the presence of oxygen yields antimony trioxide. wikipedia.org

Reductive Pathways: this compound can act as a precursor to elemental antimony or antimony-containing alloys through reductive processes. In the synthesis of nanomaterials like InSb quantum dots, Tris(trimethylsilyl)antimony is used as the antimony source, where it is ultimately reduced to the -3 oxidation state to form the antimonide. researchgate.netacs.org The reduction of Sb(V) to Sb(III) is a known process, often facilitated by thiols, and the rate is dependent on pH and the complexation state of the antimony. nih.gov While this compound starts with Sb(III), further reduction to Sb(0) is a key step in many of its applications in materials synthesis, often driven by high temperatures or the presence of reducing agents. mdpi.com

Mechanistic Investigations of Thermal Decomposition of this compound

The thermal decomposition of this compound is a critical process for its use in deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to create antimony-containing thin films. nih.govdockchemicals.comacs.org While detailed mechanistic studies specifically for this compound are not extensively published, the decomposition pathways can be inferred from related antimony compounds and general principles of organometallic chemistry. d-nb.inforesearchgate.net

The decomposition process typically involves the cleavage of the Sb-O and Si-O bonds at elevated temperatures. The likely mechanism involves a series of steps:

Initial Bond Cleavage: The decomposition is expected to initiate with the cleavage of the weakest bonds in the molecule. This could be the Sb-O bond, leading to the formation of radicals or ionic intermediates.

Rearrangement and Elimination: Volatile byproducts are formed through rearrangement and elimination reactions. A probable byproduct is hexamethyldisiloxane (B120664) ((Me₃Si)₂O), formed from the combination of two trimethylsiloxy groups.

Formation of Antimony Oxides: The remaining antimony-containing fragments would condense and react with any available oxygen to form antimony oxides, such as antimony trioxide (Sb₂O₃). abechem.com

Further Decomposition/Reduction: Depending on the atmosphere (inert vs. reductive), the initially formed antimony oxide can be further reduced to elemental antimony. elsevierpure.com

Studies on similar single-source precursors, such as tris(O‐ethyldithiocarbonato)‐antimony(III), show that decomposition proceeds in multiple steps with the evolution of various gaseous species and the formation of an intermediate solid phase (like Sb₂S₃ in that case) which then crystallizes at higher temperatures. d-nb.inforesearchgate.net A similar multi-step process involving the formation of intermediate antimony-oxo species, followed by crystallization into Sb₂O₃, is expected for this compound.

The table below summarizes the key reactive pathways discussed.

| Reaction Type | Reactants/Conditions | Primary Products | Key Findings |

| Hydrolysis | Water, Acid/Base Catalyst | Sb(OH)₃, Me₃SiOH | Cleavage of Si-O bond; fundamental to sol-gel applications. gelest.comunm.edu |

| Condensation | Heat | Antimony Oxides, Water | Forms Sb-O-Sb linkages, leading to an oxide network. gelest.com |

| Dimerization | Solid State | [Sb(OSiMe₃)₃]₂ | Sb becomes pentacoordinate through bridging OSiMe₃ groups. researchgate.net |

| Coordination | Donor Ligands (e.g., Diiminopyridine) | [L-Sb(OSiMe₃)₂]⁺ | Sb(III) acts as a Lewis acid; lone pair influences geometry. rsc.org |

| Oxidation | Oxidizing Agents | Sb(V) Species | The Sb(III) center can be oxidized to the more stable Sb(V) state. mdpi.comresearchgate.net |

| Thermal Decomposition | Heat (>170-250°C) | Sb₂O₃, (Me₃Si)₂O | Multi-step process leading to antimony oxide and volatile siloxanes. d-nb.inforesearchgate.netelsevierpure.com |

Despite a comprehensive search for scientific literature, there is currently insufficient publicly available research focusing specifically on the application of this compound as a precursor for advanced ceramics. While the synthesis and structure of this compound have been reported, detailed studies on its pyrolytic conversion or its use in sol-gel processes to derive ceramic materials are not readily accessible.

The broader field of materials science indicates that related organometallic compounds, such as antimony alkoxides and various silsesquioxanes, are utilized as precursors for antimony oxides, silicates, and mixed-metal oxide ceramics. These processes typically involve either the thermal decomposition of the precursor at elevated temperatures or its controlled hydrolysis and condensation in a sol-gel system. It is plausible that this compound could undergo similar transformations to yield antimony-silicon-based ceramics.

Hypothetically, the thermal treatment of this compound would likely lead to the cleavage of the antimony-oxygen and silicon-oxygen bonds, followed by the formation of an inorganic network of antimony and silicon oxides. The specific phases and morphology of the resulting ceramic would be dependent on factors such as the heating rate, temperature, and atmospheric conditions during pyrolysis.

Similarly, in a sol-gel process, the hydrolysis of the trimethylsiloxy groups would be an initial step, leading to the formation of reactive silanol (Si-OH) and antimony-hydroxyl (Sb-OH) functionalities. Subsequent condensation reactions would then form a cross-linked gel with a network of Sb-O-Si bonds. Calcination of this gel would remove organic residues and consolidate the material into a dense ceramic.

However, without specific experimental data from dedicated research on this compound, any detailed description of its use as a ceramic precursor, including processing parameters and the properties of the resulting materials, would be speculative. The creation of accurate data tables and a thorough discussion of research findings, as requested, is therefore not possible at this time based on the available scientific literature. Further research in this specific area is needed to elucidate the potential of this compound in advanced materials science and engineering.

Tris Trimethylsiloxy Antimony in Catalytic Processes

Catalytic Activity of Tris(trimethylsiloxy)antimony in Organic Synthesis

The primary catalytic application for trivalent antimony compounds is in polymerization reactions, specifically those involving transesterification. alfachemic.com These compounds are valued for their high catalytic activity, low tendency to promote side reactions, and the high quality of the resulting polymers. alfachemic.comresearchgate.net

This compound-Mediated Transesterification Reactions

Transesterification is a crucial class of organic reactions where the alkoxy group of an ester is exchanged with that of an alcohol. This process is fundamental to the production of polyesters, where it drives the polymerization process. mdpi.com Antimony compounds, such as antimony trioxide (Sb₂O₃) and antimony acetate (B1210297) (Sb(CH₃COO)₃), are widely used as polycondensation catalysts for this purpose. alfachemic.commdpi.com

While direct studies detailing the efficiency of this compound are scarce, its chemical nature as an antimony(III) siloxide suggests it would be an active catalyst for transesterification. The active catalytic species in polyester (B1180765) synthesis is understood to be an antimony glycolate, formed in-situ from the reaction of the antimony compound (e.g., Sb₂O₃) with ethylene (B1197577) glycol. researchgate.netresearchgate.net Given that this compound already possesses antimony-oxygen bonds, it is expected to readily participate in exchange reactions with diols like ethylene glycol to form the active catalytic center. The bulky trimethylsiloxy groups might influence its solubility and reaction kinetics compared to simpler antimony salts.

The general transesterification reaction in polyester synthesis is a reversible equilibrium. The efficiency of the catalyst is critical in driving the reaction towards the formation of the high molecular weight polymer by facilitating the removal of the byproduct, such as methanol (B129727) or ethylene glycol. mdpi.com

Mechanistic Aspects of this compound Catalysis

The catalytic mechanism for polyester polycondensation using trivalent antimony compounds is generally accepted to proceed through a coordination-insertion pathway. Although the mechanism has been primarily studied using catalysts like antimony trioxide and antimony acetate, the fundamental steps are applicable to antimony alkoxides like this compound. alfachemic.comresearchgate.net

The proposed mechanism involves the following key steps:

Formation of the Active Catalyst: The initial antimony compound reacts with the diol (e.g., ethylene glycol) to form an antimony glycolate, which is the true catalytic species. In the case of this compound, this would involve a transesterification-like reaction where trimethylsilanol (B90980) is displaced by ethylene glycol. researchgate.net

Coordination and Activation: The central antimony(III) atom, acting as a Lewis acid, coordinates with both the terminal hydroxyl group and the carbonyl oxygen of an ester group from a polyester chain. This coordination polarizes the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. researchgate.net

Nucleophilic Attack: The activated complex then reacts with a hydroxyl end-group from another polymer chain. The coordination to the antimony center facilitates the nucleophilic attack of the hydroxyl group on the activated carbonyl carbon.

Chain Extension and Catalyst Regeneration: This attack leads to the formation of a new, longer ester bond (chain extension) and the elimination of a molecule of ethylene glycol. The antimony catalyst is then regenerated and available to catalyze further reactions.

The rate-determining step is believed to be the coordination of a second polymer chain end to the antimony center. researchgate.net The effectiveness of antimony catalysts is attributed to their relatively low Lewis acidity, which provides high selectivity and minimizes side reactions like degradation. researchgate.net

Table 1: Key Parameters of Antimony-Catalyzed Polycondensation

| Parameter | Description | Typical Value/Observation for Sb Catalysts |

| Catalyst Concentration | Amount of antimony relative to polymer weight. | 150 - 350 ppm researchgate.net |

| Reaction Temperature | Temperature required for melt polycondensation. | 260 - 290 °C google.com |

| Activation Energy | Energy barrier for the catalyzed reaction. | ~23.3 kcal/mol (fully catalyzed) vs. ~30.7 kcal/mol (uncatalyzed) researchgate.net |

| Effect on Intrinsic Viscosity (IV) | A measure of polymer molecular weight. | Catalyst increases the rate of IV rise during polymerization. |

Development of Heterogeneous Catalysts from this compound

Homogeneous catalysis, where the catalyst is dissolved in the reaction medium, is the standard for industrial polyester production using antimony. researchgate.net However, this leads to the catalyst remaining in the final product. There is growing interest in developing heterogeneous catalysts, which can be easily separated from the product, simplifying purification and enabling catalyst recycling.

Research in this area for antimony has included supporting antimony compounds on solid materials like silica. However, there is a notable lack of specific studies in the scientific literature describing the use of this compound as a precursor for creating such heterogeneous catalysts. The development of a solid-supported catalyst from this precursor would likely involve impregnating a support material (e.g., silica, alumina) with the compound, followed by a calcination or activation step to fix the antimony species onto the support surface. The challenge lies in creating stable active sites that resist leaching into the reaction medium under the harsh conditions of polycondensation.

Regeneration and Reusability Studies of this compound Catalysts

The ability to regenerate and reuse a catalyst is a key principle of green chemistry and is a primary driver for the development of heterogeneous catalysts. For a catalyst to be reusable, it must maintain its structural integrity and catalytic activity over multiple reaction cycles.

As there is limited information on heterogeneous catalysts derived from this compound, there are consequently no available studies on their regeneration or reusability. Research on the reusability of other heterogeneous antimony catalysts has been explored in different contexts, but data directly applicable to polyester synthesis remains limited. Any such study would need to demonstrate consistent product quality and reaction kinetics across successive batches, confirming that the catalyst does not deactivate or that it can be effectively regenerated.

Tris Trimethylsiloxy Antimony in Electrochemical Energy Storage Systems

Tris(trimethylsiloxy)antimony as an Electrolyte Additive in Lithium-Ion Batteries

The incorporation of this compound as an electrolyte additive in lithium-ion batteries is a strategic approach to address some of the inherent limitations of conventional electrolyte formulations. youtube.comyoutube.com These additives are designed to improve various performance metrics, including capacity retention and cycle life, by creating more stable interfaces between the electrodes and the electrolyte. youtube.comyoutube.com The primary function of such additives is often to participate in the formation of a protective layer on the electrode surfaces, mitigating undesirable side reactions that can degrade the battery over time. youtube.comyoutube.com

Enhancement of High Voltage Stability in Electrolytes by this compound

Operating lithium-ion batteries at higher voltages is a key strategy for increasing their energy density. However, this often leads to accelerated electrolyte decomposition at the cathode surface. google.comresearchgate.net this compound has been identified as a promising additive to enhance the high-voltage stability of electrolytes. google.comgoogleapis.com It is believed to function by being preferentially oxidized on the cathode surface at high potentials, forming a stable protective film. This film acts as a barrier, preventing direct contact between the highly reactive charged cathode material and the bulk electrolyte, thereby suppressing continuous electrolyte decomposition. nih.gov

Mitigation of Electrolyte Decomposition at Elevated Temperatures using this compound

Elevated temperatures exacerbate the degradation of electrolytes in lithium-ion batteries, leading to reduced performance and safety concerns. google.commdpi.com this compound has shown efficacy in mitigating electrolyte decomposition at higher operating temperatures. google.com Its presence in the electrolyte can help to stabilize the system, likely by scavenging reactive species or by contributing to the formation of a more thermally robust solid electrolyte interphase (SEI) on the anode and a stable cathode electrolyte interphase (CEI). nih.govelectrochemsci.org By preventing the breakdown of the electrolyte, this additive helps to maintain the integrity of the battery's internal components and prolong its operational life under thermally stressful conditions. mdpi.comelectrochemsci.org

Impact of this compound on Coulombic Efficiency and Capacity Retention in Battery Cycling

The addition of this compound to the electrolyte can have a significant positive impact on the Coulombic efficiency and capacity retention of lithium-ion batteries during cycling. google.comgoogle.com Coulombic efficiency, a measure of the charge efficiency of the battery, is often improved as the additive helps to suppress irreversible side reactions that consume lithium ions and electrons. nih.govresearchgate.net Consequently, a higher percentage of the lithium ions shuttled during charging are available for discharge, leading to better efficiency.

Improved capacity retention is another key benefit. google.comgoogle.com By protecting the electrode surfaces and reducing electrolyte degradation, this compound helps to maintain the structural and chemical integrity of the active materials over many charge-discharge cycles. google.comnih.gov This leads to a slower decline in the battery's ability to store charge over its lifetime. Research has shown that cells containing this additive can exhibit significantly higher capacity retention compared to those with standard electrolytes, especially under high voltage or elevated temperature conditions. google.comnih.gov

| Parameter | Baseline Electrolyte | Electrolyte with 2 wt% TMSPi |

|---|---|---|

| First Charge Capacity (mAh g⁻¹) | 239 | 243 |

| First Discharge Capacity (mAh g⁻¹) | 210 | 214 |

| Initial Coulombic Efficiency | 87.9% | 88.1% |

Data adapted from a study on Tris(trimethylsilyl) Phosphite (TMSPi) in NMC811/Li half cells. diva-portal.org

Surface Chemistry and Solid Electrolyte Interphase (SEI) Formation with this compound Additives

The solid electrolyte interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. psu.eduyoutube.comyoutube.com The composition and stability of the SEI are paramount for the long-term performance and safety of the battery. youtube.comscm.com this compound, when used as an electrolyte additive, can significantly influence the formation and properties of the SEI. nih.govresearchgate.net

It is hypothesized that the additive participates in the electrochemical reduction processes at the anode surface, contributing to the formation of a more stable and effective SEI. nih.govresearchgate.net This modified SEI can be more robust, flexible, and less permeable to electrolyte molecules, which helps to prevent continuous electrolyte decomposition and the formation of lithium dendrites. nih.gov The resulting SEI may contain components derived from the antimony and siloxy groups of the additive, imparting beneficial properties such as improved ionic conductivity and mechanical strength. nih.gov

| Electrolyte | Capacity Retention after 400 cycles |

|---|---|

| LP40 (no additive) | 67% |

| LP40 with 1 wt.% TMSPi and 2 wt.% LiDFOB | 80% |

Data adapted from a study on a combination of Tris(trimethylsilyl) phosphite (TMSPi) and lithium difluoro(oxalato)borate (LiDFOB) in LiNi0.5Mn1.5O4-graphite full cells. diva-portal.org

Advanced Electrochemical Characterization of Batteries Incorporating this compound

To fully understand the mechanisms by which this compound enhances battery performance, advanced electrochemical characterization techniques are employed. researchgate.net Techniques such as electrochemical impedance spectroscopy (EIS) are used to probe the interfacial properties of the electrodes and the ionic conductivity of the electrolyte. electrochemsci.org EIS can reveal changes in the resistance of the SEI and charge transfer resistance at the electrode-electrolyte interface, providing insights into the effectiveness of the additive in forming a stable passivation layer. electrochemsci.org

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of this compound

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its preferred three-dimensional shape and the distribution of its electrons. For this compound, these calculations are particularly insightful due to the presence of the heavy antimony atom and the flexible Si-O-Sb linkages.

Experimental studies have shown that this compound exists as a monomer in the gas phase and in solution, but dimerizes in the solid state. researchgate.net X-ray crystal structure determination has revealed that in the solid phase, two monomer units associate through intermolecular Sb-O interactions, forming a dimer with a central, distorted Sb₂O₂ square. researchgate.net In this arrangement, each antimony atom is coordinated in a trigonal bipyramidal fashion when including its stereochemically active lone pair of electrons. researchgate.net

Quantum chemical calculations, such as those based on Hartree-Fock (HF) or more advanced post-HF methods, can be used to model these structures. d-nb.infoacs.org The starting point for such calculations is typically the experimentally determined crystal structure. Geometrical optimization calculations would refine the atomic positions to find the minimum energy structure on the potential energy surface. This allows for a direct comparison between theoretical and experimental bond lengths and angles.

For the dimeric state, key structural parameters determined by X-ray crystallography provide a benchmark for computational accuracy.

Table 8.1: Selected Experimental Geometric Parameters for Dimeric this compound

| Parameter | Description | Value |

|---|---|---|

| Sb-O (bridging) | Bond length of the antimony to bridging oxygen | Varies |

| Sb-O (terminal) | Bond length of the antimony to non-bridging oxygen | Varies |

| O-Sb-O | Angle within a monomeric unit | ~107.9° |

| O-Sb-O (in ring) | Angle within the central Sb₂O₂ ring | ~72.1° |

Data sourced from X-ray crystallography findings. researchgate.net

Theoretical calculations can also model the hypothetical gas-phase monomer. In this state, a pyramidal geometry around the antimony center is expected, similar to other Sb(OR)₃ compounds, with the trimethylsiloxy groups arranged to minimize steric hindrance.

Beyond geometry, quantum chemical calculations elucidate the electronic structure. open.ac.uk A Natural Bond Orbital (NBO) analysis can characterize the nature of the Sb-O and Si-O bonds, quantifying their ionic and covalent character. Furthermore, it can describe the hybridization of the stereochemically active lone pair on the antimony atom, which plays a crucial role in the molecule's Lewis acidity and its ability to form dimers. researchgate.net

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding reactivity. asianpubs.org For this compound, the HOMO is expected to be localized primarily on the antimony lone pair and the oxygen atoms, while the LUMO would likely be centered on the antimony atom, corresponding to Sb-O antibonding orbitals. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and susceptibility to electronic excitation. d-nb.info

Table 8.2: Representative Theoretical Parameters for Monomeric this compound

| Parameter | Description | Predicted Value/Characteristic |

|---|---|---|

| Geometry | Molecular shape | Pyramidal C₃ symmetry |

| Sb-O Bond Length | Calculated distance | ~1.94 Å |

| Si-O-Sb Bond Angle | Angle of the siloxy linkage | Flexible, ~130°-145° |

| HOMO Localization | Region of highest electron density | Antimony lone pair, Oxygen p-orbitals |

| LUMO Localization | Region of lowest unoccupied density | Antimony-Oxygen antibonding orbitals |

| HOMO-LUMO Gap | Energy difference | Moderate, indicating relative stability |

These values are illustrative and based on typical results from DFT calculations for related organometallic compounds. researchgate.netasianpubs.org

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a good balance between accuracy and computational cost, making it ideal for studying chemical reactions. researchgate.netresearchgate.net For this compound, DFT can be applied to investigate various reaction pathways, such as its synthesis, hydrolysis, and thermal decomposition. nih.govrevistadechimie.ro

Thermal Decomposition: Understanding the thermal stability and decomposition mechanism is crucial for applications where the compound is used as a precursor, for instance, in chemical vapor deposition or materials synthesis. d-nb.inforsc.org DFT can be used to model potential thermal decomposition pathways. Initial steps could involve the homolytic cleavage of either the Sb-O bond or the O-Si bond to generate radicals. DFT calculations of bond dissociation energies (BDEs) can predict which bond is weaker and more likely to break first. Subsequent reaction steps involving these radicals can then be mapped out to construct a complete decomposition mechanism. rsc.org

Energetics of Dimerization: DFT is also well-suited to study the energetics of the monomer-dimer equilibrium observed between the solution/gas and solid states. researchgate.net By calculating the total electronic energy of the monomer and the dimer in the gas phase, the binding energy of the dimer can be determined. This provides a quantitative measure of the strength of the intermolecular Sb-O interactions responsible for holding the dimer together.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

While quantum mechanics describes the electronic structure and reactivity of individual molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior and time-dependent properties of an ensemble of molecules. mdpi.com MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion, where the forces between atoms are described by a force field. nih.gov

For this compound, MD simulations are particularly valuable for understanding the intermolecular interactions that lead to its dimerization and for characterizing its behavior in a solvent.

Simulation of Dimerization and Condensed Phases: Starting with a collection of monomers in a simulation box, MD can be used to observe the spontaneous self-assembly into dimers. nsf.gov Such simulations can provide insights into the kinetics and mechanism of dimerization, revealing how the molecules orient themselves to form the stable Sb₂O₂ core. Furthermore, MD can be used to simulate the bulk solid material, allowing for the calculation of structural properties like the radial distribution function and thermodynamic properties that can be compared with experimental data. acs.org

Solvation and Conformation in Solution: Given that this compound exists as a monomer in solution, MD simulations can be used to study its interaction with various solvents. researchgate.net By placing a single monomer in a box filled with solvent molecules (e.g., diethyl ether or tetrahydrofuran), the simulation can track the formation of a solvent shell around the solute. Analysis of the simulation trajectory can reveal the conformational flexibility of the molecule, particularly the rotation around the Si-O and Sb-O bonds, and the average conformation it adopts in solution. mdpi.com

A prerequisite for accurate MD simulations is a high-quality force field. For a unique molecule like this compound, this force field would typically be developed by fitting its parameters (e.g., partial atomic charges, bond-stretching, and angle-bending constants) to data obtained from high-level quantum chemical calculations.

Predictive Modeling of Material Properties Based on this compound Molecular Architecture

The specific molecular architecture of this compound—featuring a central antimony atom bonded to three bulky, flexible trimethylsiloxy groups—can be used to predict its influence on the properties of materials. researchgate.netresearchgate.net This is a key aspect of materials informatics, where computational models are used to establish quantitative structure-property relationships (QSPR).

Precursor for Thin Films: this compound and related compounds are used as precursors for depositing antimony-containing materials, such as oxides or silicates. researchgate.netacs.org Predictive models can help optimize deposition processes. For example, quantum chemical calculations on the molecule and its decomposition fragments can provide input for reactor-scale simulations of Chemical Vapor Deposition (CVD), predicting growth rates and film composition under different conditions.

Influence as a Polymer Additive: The tris(trimethylsiloxy)silyl moiety is known to impart specific properties when incorporated into polymers. For instance, its bulkiness increases the fractional free volume of the polymer matrix, which can significantly enhance gas permeability. escholarship.org Although this compound is not a polymer itself, its molecular characteristics can be used to model its behavior as a potential additive or property-modifier in a material. Computational models could predict how the addition of this molecule to a polymer matrix would affect properties such as:

Thermal Stability: The strength of the Sb-O and Si-O bonds, calculable via DFT, would influence the thermal stability of the composite material.

Surface Properties: The hydrophobic nature of the trimethylsilyl (B98337) groups would likely cause the molecule to migrate to surfaces, altering the hydrophobicity and surface energy of a material.

Conductive Coatings: The compound has been noted for its ability to form static-charge conductive coatings. researchgate.net Predictive modeling can be employed to understand this property at a molecular level. DFT calculations can determine the molecule's polarizability and how its frontier orbitals might align with those of neighboring molecules to facilitate charge hopping or transport. MD simulations could then model the packing of these molecules on a substrate to predict the morphology and connectivity within the resulting coating, linking molecular arrangement to bulk conductivity.

Table 8.3: Predicted Material Properties Influenced by the this compound Architecture

| Property | Predicted Influence of Molecular Architecture | Basis for Prediction |

|---|---|---|

| Gas Permeability (in a matrix) | Increase | Bulky trimethylsiloxy groups increase fractional free volume. |

| Surface Energy (of a blend) | Decrease | Hydrophobic trimethylsilyl groups migrate to the surface. |

| Thermal Stability | Moderate | Dependent on the bond dissociation energies of Sb-O and Si-O bonds. |

| Electrical Conductivity | Forms static-charge conductive coatings | Dependent on molecular packing and electronic orbital overlap. |

These predictions are based on the known effects of the tris(trimethylsiloxy)silyl moiety and general principles of materials science. researchgate.netescholarship.org

Reduce Derivatives:the Route Proceeding Through the Na₃sb Intermediate Involves Creating a Derivative of Antimony Before the Final Silylation Step. the More Direct Salt Metathesis Route from Sbcl₃ is More Step Economical and Avoids This Additional Transformation, Aligning Better with This Principle.nih.gov

By focusing on catalytic routes (Principle 9) and designing for energy efficiency (Principle 6), future synthetic developments could further improve the environmental profile of Tris(trimethylsiloxy)antimony production. jk-sci.com

Future Research Directions and Emerging Applications of Tris Trimethylsiloxy Antimony

Exploration of Novel Analogues and Derivatives of Tris(trimethylsiloxy)antimony

The development of new analogues and derivatives of this compound is a primary research focus, aimed at fine-tuning its reactivity, volatility, and decomposition characteristics for specific applications. By modifying the ligands or the central antimony atom, researchers can create precursors tailored for advanced materials synthesis.

Alternative Precursors: Research has explored various antimony precursors as alternatives or for comparative studies. Tris(dimethylamido)antimony (Sb(NMe2)3) is a notable example, though it requires the reduction of antimony from the +3 to the -3 oxidation state for certain applications. researchgate.net Other liquid precursors like triethoxyantimony [Sb(OEt)3] are also used for their ease of handling in Schlenk techniques. mdpi.com

Ligand Exchange and Modification: A significant area of research involves replacing the trimethylsiloxy groups with other organic moieties. For instance, a series of tris(N,N-dialkylcarbamato)antimony(III) complexes (Sb(O2CNR2)3, where R = Me, Et, Pr(i)) have been synthesized. nih.gov These derivatives have been investigated as single-source precursors for depositing antimony oxide thin films. nih.govnih.gov Similarly, the synthesis of tris(selenobenzoato)antimony(III) provides a novel single-source precursor for creating antimony selenide (B1212193) (Sb2Se3) nanorods and thin films. manchester.ac.uk Another example is tris(O-ethyldithiocarbonato)-antimony(III), used as a precursor for antimony sulfide (B99878) (Sb2S3). d-nb.info

Homoleptic Complexes for Deposition: The synthesis of highly volatile, homoleptic antimony(III) complexes with various aminoalkoxide ligands has been a successful strategy. acs.org These compounds are designed to have low melting points and high vapor pressures, making them excellent candidates for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes at lower temperatures. nih.govacs.org

Functionalized Silanes: Research into related silicon compounds provides a blueprint for potential derivatives. For example, the synthesis of zwitterionic surfactants for firefighting foams involves the hydrosilation of N,N-dimethylallylamine with tris(trimethylsiloxy)silane, demonstrating a pathway to create more complex, functionalized derivatives. dtic.mil

The exploration of these analogues is driven by the need for precursors that offer better control over film composition, lower deposition temperatures, and improved material properties for next-generation electronic and optical devices.

Integration of this compound into Nanoscience and Nanotechnology

Nanoscience and nanotechnology represent one of the most promising frontiers for this compound, primarily as a precursor for synthesizing a variety of nanomaterials with unique properties.

Quantum Dot Synthesis: A key application is in the synthesis of antimony-containing quantum dots (QDs). researchgate.net Specifically, it has been used in attempts to create indium antimonide (InSb) and aluminum antimonide (AlSb) QDs. researchgate.net The synthesis of phase-pure InSb QDs, which are compelling for near-infrared and shortwave infrared (NIR/SWIR) optoelectronics, has been a significant challenge that precursors like this compound help to address. researchgate.net

Thin Film Deposition: The compound and its derivatives are valuable in vapor deposition techniques. Tris(trimethylsilyl)antimony is used in Atomic Layer Deposition (ALD) to grow pure, conformal thin films of elemental antimony. researchgate.net This process can be combined with other ALD cycles to deposit various antimony compounds, including GeSb, Sb2Te, and GaSb. researchgate.net The development of novel precursors like homoleptic antimony carbamate (B1207046) complexes is explicitly aimed at producing antimony trioxide (Sb2O3) thin films via low-pressure CVD. nih.gov

Nanoparticle and Nanorod Formation: Analogues of this compound are widely used to create nanoparticles. Antimony oxide (Sb2O3) nanoparticles, with applications as flame retardants and in high-conductivity materials, can be synthesized from various antimony precursors. azonano.comresearchgate.net Furthermore, specially designed single-source precursors like tris(selenobenzoato)antimony(III) have been used to synthesize Sb2Se3 nanorods via hot injection methods, which were then tested for photo-electrochemical water splitting. manchester.ac.uk The resulting nanomaterials, such as InSb nanowires, show potential for use in high-speed optoelectronic nanodevices. researchgate.net

The table below details research findings on nanomaterials synthesized using this compound and its analogues.

| Nanomaterial | Synthesis Method | Precursor(s) | Key Finding/Application | Citation(s) |

| InSb Quantum Dots | Colloidal Synthesis | Tris(trimethylsilyl)antimony, Indium Halides | Tunable excitonic absorption peak (630-1890 nm); suitable for SWIR optoelectronics. | researchgate.net |

| Elemental Antimony Thin Films | Atomic Layer Deposition (ALD) | Tris(triethylsilyl)antimony, SbCl3 | Enables low-temperature (down to 95°C) deposition of pure antimony films. | researchgate.net |

| Antimony Oxide (Sb2O3) Thin Films | Low-Pressure CVD | Tris(N,N-dimethylcarbamato)antimony(III) | Acts as a single-source precursor for the senarmontite form of Sb2O3. | nih.gov |

| Sb2Se3 Nanorods | Hot Injection | Tris(selenobenzoato)antimony(III) | Efficient synthesis of nanorods tested for photo-electrochemical hydrogen generation. | manchester.ac.uk |

| Sb2S3 Thin Films | Spray Pyrolysis / Spin Coating | Tris(O-ethyldithiocarbonato)-antimony(III) | Enables lower processing temperatures, critical for top absorber application in tandem solar cells. | d-nb.info |

Potential in Biosensors and Biomedical Materials (Theoretical Considerations)

While direct biomedical applications of this compound are not yet established, theoretical considerations based on analogous compounds suggest significant future potential. The unique properties of its constituent parts—the antimony core and the trimethylsiloxy ligands—make it a candidate for exploration in biosensors and advanced biomedical materials.

Surface Functionalization for Biosensors: The tris(trimethylsiloxy)silyl group is a key structural motif in surface chemistry. A related compound, (3-aminopropyl)-tris(trimethylsiloxy)silane (APTTMS), is used to functionalize silicon-based surfaces for the immobilization of oligonucleotide probes in MEMS-based biosensors. acs.org By analogy, this compound could potentially be used to create or modify surfaces, with the antimony atom providing unique electronic or catalytic properties for signal transduction in a sensor.

Analogy with Boron and Silicon Compounds: The boron analogue, Tris(trimethylsiloxy)boron, is noted for its utility in biomedical engineering and as a precursor for materials used in biosensing applications. americanelements.com Furthermore, the monomer 3-[tris(trimethylsiloxy)silyl]propyl methacrylate (B99206) (TRIS) is a fundamental component in silicone hydrogel contact lenses, where it provides high oxygen permeability. acs.org This established use of the tris(trimethylsiloxy)silyl functional group in a biomedical device highlights its potential for biocompatibility, suggesting that antimony-containing analogues could be designed for specific biomedical functions. acs.orgscispace.com

Future research could theoretically explore using this compound to create antimony oxide nanoparticles for use as contrast agents or therapeutic delivery vehicles, with the siloxy surface providing a scaffold for further bio-functionalization.

Advanced Spectroscopic and Imaging Techniques for In-Situ Studies of this compound Reactions

Understanding the structure, reactivity, and decomposition pathways of this compound is crucial for optimizing its applications. Advanced analytical techniques provide the necessary insights into its behavior from the molecular to the macroscopic level.

Structural Characterization: The fundamental structure of this compound has been elucidated using a combination of spectroscopic and diffraction methods. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry indicate that the compound exists as a monomer in solution and in the gas phase. researchgate.net However, X-ray crystal structure determination revealed that it dimerizes in the solid state, forming a distorted Sb2O2 square where each antimony atom achieves a trigonal bipyramidal coordination. researchgate.net

In-Situ Reaction Monitoring: For applications like ALD and CVD, in-situ studies are vital. Techniques such as Quadrupole Mass Spectrometry (QMS) can be coupled with deposition chambers to analyze reaction byproducts in real-time, helping to elucidate the surface reaction mechanisms. researchgate.net For related precursors, thermal analysis methods like Thermogravimetry (TG) coupled with Differential Thermal Analysis (DTA) and Evolved Gas Analysis via Mass Spectroscopy (EGA-MS) have been used to precisely map the thermal degradation pathways, identifying decomposition temperatures and gaseous species evolved. d-nb.info

Characterization of Resulting Nanomaterials: A suite of advanced imaging and spectroscopic tools is essential for analyzing the products of reactions involving this precursor.

Microscopy: Transmission Electron Microscopy (TEM), High-Resolution Electron Microscopy (HREM), and Field Emission Scanning Electron Microscopy (FE-SEM) are used to determine the size, shape, and morphology of resulting nanoparticles and nanorods. researchgate.netnih.gov Scanning Transmission Electron Microscopy (STEM) is particularly useful for analyzing the size distribution and polydispersity of quantum dots. researchgate.net

Spectroscopy and Diffraction: X-ray Diffraction (XRD) is employed to identify the crystal phase and purity of the resulting materials, such as confirming the formation of cubic Sb2O3 or crystalline Sb2S3. d-nb.inforesearchgate.net Transient absorption spectroscopy has been used to probe the complex optical properties of InSb QDs formed from related precursors. researchgate.net

These advanced techniques are indispensable for establishing structure-property relationships and providing the feedback needed to rationally design improved precursors and synthesis processes. core.ac.ukmdpi.com

Interdisciplinary Research Synergies for Expanding the Utility of this compound

The full potential of this compound can only be unlocked through collaboration across multiple scientific and engineering disciplines. Its role as a molecular precursor places it at the nexus of chemistry, physics, materials science, and engineering.

Chemistry and Materials Science: The core synergy lies between synthetic chemists who design and create novel analogues and materials scientists who utilize them to fabricate new materials. Chemists focus on tuning precursor volatility and reactivity, while materials scientists explore their use in creating thin films and nanostructures with desired properties like a specific band gap or refractive index. nih.govacs.org

Physics and Nano-Engineering: The integration of materials synthesized from this compound into functional devices requires a deep understanding of solid-state physics and nano-engineering. For example, developing InSb QD-based infrared photodetectors involves not only synthesizing the QDs (chemistry) but also fabricating a device and characterizing its electronic and optical response (physics and engineering). researchgate.net

Nanoscience and Biomedicine: The theoretical application of this compound in biosensors and biomedical materials necessitates collaboration between nanoscientists and biomedical engineers. americanelements.comscispace.com Chemists could develop methods to synthesize biocompatible antimony-containing nanoparticles, which biomedical engineers could then integrate into diagnostic platforms or therapeutic systems. acs.org

Analytical Chemistry and Process Engineering: Optimizing large-scale manufacturing processes like ALD relies on a partnership between analytical chemists and process engineers. Advanced in-situ spectroscopic techniques provide real-time data on reaction mechanisms, which engineers use to refine deposition parameters for improved film quality and efficiency. researchgate.netd-nb.info

Future breakthroughs will likely emerge from these interdisciplinary efforts, transforming this compound from a laboratory chemical into a key enabler of advanced technologies. avsconferences.orgelectronicsandbooks.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.